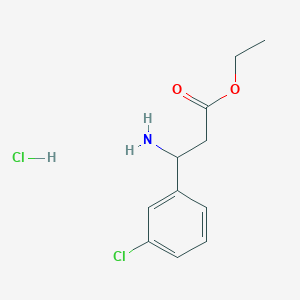
Ethyl 3-amino-3-(3-chlorophenyl)propanoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-amino-3-(3-chlorophenyl)propanoate hydrochloride is a useful research compound. Its molecular formula is C11H15Cl2NO2 and its molecular weight is 264.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. Polymorphism Studies
A study by Vogt et al. (2013) explored the polymorphism in a compound structurally similar to Ethyl 3-amino-3-(3-chlorophenyl)propanoate hydrochloride. They used spectroscopic and diffractometric techniques to characterize two polymorphic forms, observing subtle structural differences through solid-state nuclear magnetic resonance and molecular spectroscopy methods (Vogt et al., 2013).
2. Antimicrobial Activity
Radwan et al. (2020) synthesized compounds including Ethyl 3-amino-1-(4-chlorophenyl)-9-hydroxy1H-benzo[f]chromene-2-carboxylate and investigated their structures and antimicrobial activity. Their research highlights the potential of such compounds in the development of new antimicrobials (Radwan et al., 2020).
3. Spectroscopic Characterization
Kuś et al. (2016) conducted a comprehensive spectroscopic characterization of cathinone derivatives, which are structurally similar to this compound. This research provides valuable insights into the analytical and physical characterization of such compounds (Kuś et al., 2016).
4. Fluorescence Derivatisation
Frade et al. (2007) explored the use of derivatives of this compound for fluorescence derivatisation in amino acids. Their study demonstrates the potential of these compounds in enhancing fluorescence for biological assays (Frade et al., 2007).
5. Nonpeptide Agonist Discovery
Croston et al. (2002) identified compounds structurally similar to this compound as nonpeptidic agonists of the urotensin-II receptor. This discovery has implications for pharmacological research and drug development (Croston et al., 2002).
6. Novel Antimicrobial Agents
Desai et al. (2007) synthesized new quinazolines, including derivatives of this compound, and screened them for antimicrobial activities. Their research contributes to the search for new antimicrobial agents (Desai et al., 2007).
Safety and Hazards
Propiedades
IUPAC Name |
ethyl 3-amino-3-(3-chlorophenyl)propanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2.ClH/c1-2-15-11(14)7-10(13)8-4-3-5-9(12)6-8;/h3-6,10H,2,7,13H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUNJGODSZUQLJY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC(=CC=C1)Cl)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


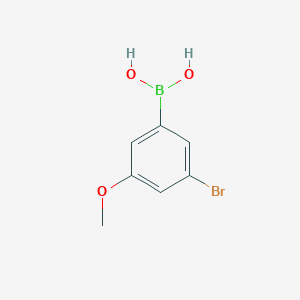


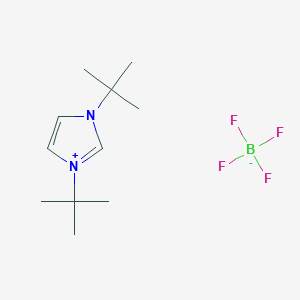
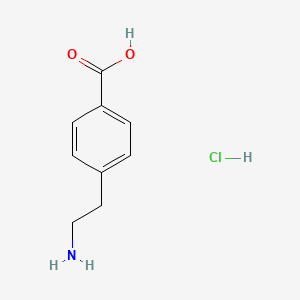

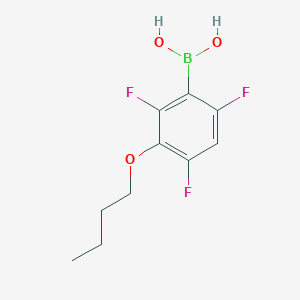



![1,2-Bis[(2R,5R)-2,5-(dimethylphospholano]ethane(cyclooctadiene)rhodium(I) tetrafluoroborate](/img/structure/B1284301.png)
![4-[(4-tert-Butyl-2-methylphenoxy)methyl]phenylboronic acid](/img/structure/B1284302.png)
